molecular formula C11H15ClN4 B3226906 2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride CAS No. 1258652-51-5

2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride

Cat. No.: B3226906
CAS No.: 1258652-51-5
M. Wt: 238.72 g/mol
InChI Key: YPONUCKCYADQCG-UHFFFAOYSA-N
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Description

“2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride” (CAS: 1258652-51-5) is a pyridine derivative characterized by a pyrrolidine-substituted aminomethyl group at the 2-position and a nitrile group at the 3-position of the pyridine ring. This compound has been cataloged as a discontinued product with a minimum purity of 95%, limiting its commercial availability as of 2025 .

Properties

IUPAC Name

2-(pyrrolidin-3-ylmethylamino)pyridine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c12-6-10-2-1-4-14-11(10)15-8-9-3-5-13-7-9;/h1-2,4,9,13H,3,5,7-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPONUCKCYADQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CNC2=C(C=CC=N2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-51-5
Record name 3-Pyridinecarbonitrile, 2-[(3-pyrrolidinylmethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258652-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of pyrrolidin-3-ylmethylamine with pyridine-3-carbonitrile under specific conditions. The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH-) and secondary amine in the pyrrolidine moiety act as nucleophiles. Key reactions include:

Reaction TypeReagents/ConditionsProductReference
AlkylationAlkyl halides (e.g., CH₃I) in DMFN-alkylated derivatives
AcylationAcetyl chloride, base (K₂CO₃)Amide formation at the amino group

Example : Reaction with chloroacetyl chloride under basic conditions produces intermediates for drug candidates like Vildagliptin analogs .

Condensation Reactions

The amino group participates in Schiff base formation and cyclocondensation:

SubstrateConditionsProductApplication
Aromatic aldehydesEthanol, reflux, 12 hSchiff bases with antimicrobial activity
PropanedinitrileNaOEt, DMF, 80°CCyclopenta[b]pyridine derivatives

Mechanistic Insight : The reaction with 2,5-diarylidenecyclopentanone and propanedinitrile forms 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile via Michael addition and cyclization .

Nitrile Group Reactivity

The carbonitrile group undergoes hydrolysis and nucleophilic additions:

ReactionConditionsProductYield
Acidic hydrolysisH₂SO₄ (50%), H₂O, 100°C, 6 hPyridine-3-carboxamide85%
Basic hydrolysisNaOH (10%), EtOH, reflux, 4 hPyridine-3-carboxylic acid78%
Grignard additionRMgX, THF, 0°C → RTSubstituted ketones60–70%

Applications : Hydrolysis products serve as intermediates for bioactive molecules, including kinase inhibitors .

Pyrrolidine Ring Modifications

The pyrrolidine substituent undergoes oxidation and ring-opening:

ReactionReagentsProductNotes
OxidationmCPBA, CH₂Cl₂, 0°CPyrrolidine N-oxideEnhanced solubility
Ring-openingHBr (48%), reflux, 3 hLinear amine derivativeUsed in peptide coupling

Kinetics : Oxidation with mCPBA proceeds rapidly (<1 h) due to electron-rich tertiary amine .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

SubstrateConditionsProductBiological Activity
ThioureaHCl, EtOH, 80°CPyrido[2,3-d]pyrimidine derivativesAntitubercular

Example : Cyclization with thiourea yields derivatives showing MIC values of 8–18 μM against Mycobacterium tuberculosis .

Catalytic Hydrogenation

The nitrile group is reduced selectively under controlled conditions:

CatalystConditionsProductSelectivity
Raney Ni, H₂ (50 psi)EtOH, 25°C, 2 h3-Aminomethylpyridine derivative>90%

Note : Over-reduction of the pyridine ring is avoided using mild hydrogen pressure.

Scientific Research Applications

2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The pyrrolidine ring and the pyridine ring can interact with various enzymes and receptors, leading to biological activity. The cyano group can also play a role in binding to biological targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine-3-Carbonitrile Derivatives

Compound Name Substituents Synthesis Route Biological Activity/Applications Key Differences
This compound Pyrrolidinylmethylamino (2-position), nitrile (3-position) Not explicitly described in evidence Limited data; potential CNS or enzyme-targeting applications Pyrrolidine ring confers conformational rigidity and basicity .
4-Alkylamino/Arylamino-3-pyridinecarbonitriles (6, 7) Alkyl/aryl amino (4-position), nitrile (3-position) Chlorination of dihydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile with POCl₃/PCl₅, followed by amine substitution Antibacterial agents (implied by structural class) Amino group at 4-position vs. 2-position; lacks pyrrolidine moiety.
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitriles (2a-f, 5a-d) Chlorothiophenyl (6-position), oxopropoxy (2-position), nitrile (3-position) Thorpe-Ziegler cyclization of 3-cyano-(2H)-pyridones Anticancer and antibacterial evaluation Oxopropoxy and chlorothiophenyl groups enhance lipophilicity and reactivity .
CHIR-99021 HCl Dichlorophenyl-imidazolylpyrimidine-ethylamino (6-position), nitrile (3-position) Multi-step synthesis involving pyrimidine coupling GSK-3 inhibitor (promotes stem cell self-renewal) Extended heterocyclic system (pyrimidine-imidazole) increases target specificity .
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride Diazepane (1,4-diazepan-1-yl) at 2-position, nitrile (3-position) SNAr reaction with diazepane Not specified; potential CNS applications Seven-membered diazepane ring vs. five-membered pyrrolidine; altered steric and electronic profiles .
2-(Tributylstannyl)pyridine-3-carbonitrile Tributylstannyl (2-position), nitrile (3-position) Stannylation of pyridine precursors Synthetic intermediate for cross-coupling reactions Organotin group enables catalytic applications; no nitrogenous side chain .

Key Findings

Positional Isomerism: Substitution patterns significantly influence bioactivity. For example, 4-amino derivatives (e.g., compounds 6, 7) exhibit antibacterial properties, whereas 2-amino derivatives (e.g., the target compound) may favor CNS penetration due to reduced steric hindrance .

Heterocyclic Modifications : The presence of pyrrolidine (target compound) vs. diazepane (compound in ) alters solubility and binding kinetics. Diazepane’s larger ring size may reduce blood-brain barrier permeability compared to pyrrolidine .

Functional Group Impact : The chlorothiophenyl group in compounds 2a-f enhances antibacterial potency but introduces toxicity concerns absent in the target compound .

Pharmacological Specialization : CHIR-99021 HCl exemplifies how complex substituents (e.g., dichlorophenyl-imidazolylpyrimidine) can confer high target specificity (GSK-3 inhibition) compared to simpler analogs like the target compound .

Biological Activity

2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride is a heterocyclic compound characterized by the presence of both pyridine and pyrrolidine rings. This unique structural combination is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activities, including antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.

Molecular Structure and Properties

The compound features a molecular formula of C11H14N4C_{11}H_{14}N_{4} with a molecular weight of 202.26 g/mol. The structural attributes allow for potential interactions with biological targets through mechanisms such as hydrogen bonding and π-π interactions, which may modulate its activity against various diseases .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, which is enhanced by its dual-ring structure .

Antiviral Properties

The compound's potential antiviral activity has also been noted, particularly in the context of emerging viral threats such as SARS-CoV-2. Research into pyridine derivatives has shown that similar compounds can inhibit viral replication and enhance immune responses, indicating that this compound may also contribute to antiviral therapies .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through the inhibition of specific protein kinases involved in cancer cell proliferation. The structural features of the compound allow for interactions with these proteins, which could lead to the modulation of cancer-related pathways .

The mechanism by which 2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile exerts its biological effects involves binding to specific enzymes or receptors within cells. The presence of both pyrrolidine and pyridine rings enhances binding affinities due to increased hydrogen bonding capabilities and π-π interactions with target sites .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various pyridine derivatives found that those containing the pyrrolidine moiety exhibited significantly lower MIC values against Gram-positive and Gram-negative bacteria compared to simpler analogs.
  • Antiviral Research : In light of the COVID-19 pandemic, compounds structurally related to 2-[(Pyrrolidin-3-ylmethyl)amino]pyridine were investigated for their ability to inhibit viral entry and replication in host cells, showing promise in preclinical models.

Q & A

Q. What are the recommended synthetic routes for 2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination between pyridine-3-carbonitrile derivatives and pyrrolidine-containing precursors. To optimize yield and selectivity, employ Design of Experiments (DoE) methodologies. For example, vary factors such as temperature (e.g., 60–100°C), solvent polarity (DMF vs. acetonitrile), and stoichiometric ratios of reactants. Statistical analysis (e.g., ANOVA) can identify critical parameters. Post-reaction purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC/GC-MS : Quantify purity (>95% threshold).
  • NMR Spectroscopy : Confirm proton environments (e.g., pyrrolidine methylene protons at δ 2.5–3.5 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm).
  • FT-IR : Identify functional groups (e.g., nitrile stretch ~2200 cm⁻¹, amine N-H stretch ~3300 cm⁻¹).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite).
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational quantum chemistry methods improve understanding of reaction mechanisms involving this compound?

  • Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model transition states and intermediates. For example, simulate the nucleophilic attack of pyrrolidin-3-ylmethylamine on pyridine-3-carbonitrile to assess activation energy barriers. Pair computational results with experimental kinetics (e.g., rate constants from UV-Vis monitoring) to validate mechanistic pathways. Tools like Gaussian or ORCA are recommended for such studies .

Q. What strategies resolve contradictions between theoretical predictions and experimental observations in the compound’s biological activity?

  • Methodological Answer :
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays).
  • Meta-Analysis : Compare datasets from multiple studies to identify outliers or confounding variables (e.g., solvent effects in bioassays).
  • Controlled Replication : Repeat experiments under strictly standardized conditions (pH, temperature, cell lines) to isolate variables. Statistical tools like principal component analysis (PCA) can highlight experimental biases .

Q. How do structural modifications of the pyrrolidine moiety influence the compound’s physicochemical and pharmacological properties?

  • Methodological Answer :
  • Modification Strategies :
  • Steric Effects : Introduce bulky substituents (e.g., methyl groups) at pyrrolidine C3 to alter binding affinity.
  • Electronic Effects : Replace pyrrolidine with piperidine to assess basicity changes (pKa shifts).
  • Property Assessment :
  • LogP : Measure via shake-flask method to evaluate lipophilicity.
  • Solubility : Use nephelometry in buffers (pH 1.2–7.4).
  • Permeability : Conduct Caco-2 cell monolayer assays.
    Correlate structural changes with ADMET profiles using QSAR models .

Methodological Tables

Q. Table 1. Key Factors for Synthetic Optimization via DoE

FactorRange TestedOptimal ConditionImpact on Yield
Reaction Temperature60–120°C90°C+25% Efficiency
Solvent PolarityDMF, THF, AcetonitrileDMF+15% Solubility
Catalyst Loading0.5–5 mol%2 mol%+10% Selectivity

Q. Table 2. Safety Protocol Hierarchy

Risk LevelAction RequiredReference
HighImmediate evacuation, neutralize spills, PPE upgrade
MediumVentilation check, secondary containment

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride
Reactant of Route 2
2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.